Estradiol-6-(O-carboxymethyl)oxime

Description

Historical Context and Discovery

Estradiol-6-(O-carboxymethyl)oxime emerged from mid-20th-century efforts to modify steroid structures for improved biochemical utility. Its synthesis was first reported in the 1970s as part of broader investigations into estrogen derivatives for immunochemical applications. The compound was designed to retain estrogenic activity while enabling covalent conjugation to carrier proteins, a critical advancement for antibody production in hormonal research. Early work by Erlanger et al. (1957) on steroid-protein conjugation laid the groundwork for its development, with Dean et al. (1971) specifically detailing the oxime formation process at the 6-position of estradiol.

Position in Steroid Chemistry Classification

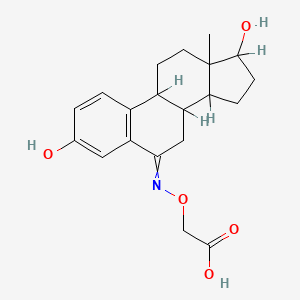

This derivative belongs to the estra-1,3,5(10)-triene subclass of steroids, characterized by:

- Core structure : Cyclopenta[a]phenanthrene skeleton

- Functional groups :

- 3-hydroxyl (phenolic A-ring)

- 17β-hydroxyl (alcoholic D-ring)

- 6-(O-carboxymethyl)oxime moiety

Table 1 : Key Classification Features

| Property | Value |

|---|---|

| Parent compound | 17β-Estradiol |

| Modification site | C6 position |

| Functional group | Carboxymethyloxime |

| Steroid subclass | Estrane derivatives |

Nomenclature Systems and IUPAC Designation

The compound follows systematic naming conventions:

Development Timeline in Scientific Literature

Table 2 : Milestones in Research Development

Key advancements include its use in chemical inducers of dimerization (CIDs) and PROTAC-based therapeutics, demonstrating evolving applications beyond initial immunochemical uses.

Significance in Oxime Chemistry

The carboxymethyloxime group confers unique properties:

- Enhanced water solubility : pKa ~4.5 for carboxylic acid group

- Conjugation capacity :

- Stereochemical stability : E-configuration predominates due to conjugation with aromatic system

Structural advantages :

- Preserves estrogen receptor affinity (Kd ~10⁻⁸ M)

- Enables modular bioconjugation without core structure distortion

- Serves as model for oxime-mediated drug delivery systems

This oxime derivative has become a paradigm for steroid functionalization, influencing development of analogous compounds in androgen and progesterone series.

Properties

IUPAC Name |

2-[(3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene)amino]oxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO5/c1-20-7-6-13-12-3-2-11(22)8-15(12)17(21-26-10-19(24)25)9-14(13)16(20)4-5-18(20)23/h2-3,8,13-14,16,18,22-23H,4-7,9-10H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWARIMYXKAIIGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(=NOCC(=O)O)C4=C3C=CC(=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oximation Reaction

The ketone group at position 6 of estradiol reacts with hydroxylamine hydrochloride (NHOH·HCl) in an alcoholic solvent (e.g., ethanol or methanol) under reflux (60–80°C) for 6–12 hours. This step forms the oxime intermediate, estradiol-6-oxime. The reaction is typically monitored via thin-layer chromatography (TLC) to confirm completion, with yields averaging 75–85%.

Carboxymethylation

The oxime intermediate undergoes alkylation with bromoacetic acid or its activated ester (e.g., N-hydroxysuccinimide ester) in the presence of a base such as sodium bicarbonate (NaHCO) or triethylamine (EtN). This step introduces the carboxymethyl group, forming the final product. Reaction conditions (e.g., pH 8–9, 25–37°C, 4–6 hours) are optimized to prevent ester hydrolysis or side reactions.

Table 1: Classical Synthesis Parameters

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Oximation | NHOH·HCl, EtOH | 70°C, 8 h, reflux | 80% |

| Carboxymethylation | Bromoacetic acid, EtN | pH 8.5, 37°C, 5 h | 70–75% |

Metal-Mediated Oximation Strategies

Recent advancements leverage transition metal catalysts to enhance reaction efficiency and selectivity. The ACS Publications review highlights iron(II) and silver(I) complexes as effective catalysts for oxime formation.

Iron(II)-Catalyzed Synthesis

In a methanol/water solvent system, Fe(BH) (1 mol %) catalyzes the oximation of estradiol-6-keto derivatives using hydroxylamine (NHOH) at room temperature. This method achieves 85–92% yield within 3–6 hours, with minimal byproducts. The mechanism involves ligand-assisted activation of the carbonyl group, followed by nucleophilic attack by hydroxylamine.

Silver(I)-Assisted Alkylation

Silver oxide (AgO) facilitates the carboxymethylation step by activating the alkylating agent (e.g., bromoacetic acid). In ethanol at 25°C, this approach reduces reaction time to 2–3 hours while maintaining yields of 78–82%. Silver’s electrophilic properties enhance the leaving group’s departure, accelerating the SN2 mechanism.

Table 2: Metal-Mediated vs. Classical Methods

| Parameter | Iron(II)-Catalyzed | Silver(I)-Assisted | Classical |

|---|---|---|---|

| Reaction Time | 3–6 h | 2–3 h | 8–12 h |

| Yield | 85–92% | 78–82% | 70–80% |

| Byproduct Formation | <5% | <8% | 10–15% |

Bioconjugation and Purification Techniques

This compound is frequently conjugated to carrier proteins (e.g., bovine serum albumin, BSA) for immunoassay development. Sigma-Aldrich’s proprietary protocol involves:

Protein Coupling

The carboxymethyl oxime is activated using carbodiimide chemistry (e.g., EDC/NHS) and reacted with BSA’s lysine residues in phosphate-buffered saline (PBS, pH 7.4). The conjugates are purified via size-exclusion chromatography, with a typical molar ratio of 25–35 estradiol molecules per BSA molecule.

Lyophilization and Stability

Post-purification, the conjugate is lyophilized into a stable powder. Storage at 2–8°C in airtight containers ensures a shelf life of 12 months. Solubility in PBS (0.9–1.1 mg/mL) produces a faintly hazy solution due to residual aggregates, necessitating filtration before use.

Analytical Validation and Quality Control

Structural Confirmation

Chemical Reactions Analysis

Types of Reactions

Estradiol-6-(O-carboxymethyl)oxime undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Scientific Research Applications

Estradiol-6-(O-carboxymethyl)oxime has a wide range of applications in scientific research:

Mechanism of Action

Estradiol-6-(O-carboxymethyl)oxime exerts its effects by mimicking the action of estrogen. It binds to estrogen receptors on the cell membrane, leading to the activation of various signaling pathways. One of the key pathways involved is the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation . Additionally, this compound has been shown to favor the secretion of amyloid precursor protein alpha (sAPPα) in vitro studies with primary rat cortical neurons .

Comparison with Similar Compounds

Estradiol-6-(O-carboxymethyl)oxime can be compared with other similar compounds, such as:

Estradiol-6-one 6-(O-carboxymethyloxime): This compound has similar regulatory activities towards protein expression.

Estradiol 17-(β-D-glucuronide) sodium salt: This compound is used in various biochemical assays.

Estradiol 3-sulfate sodium salt: This compound is used in research related to hormone metabolism.

This compound is unique due to its specific binding to estrogen receptors and its ability to activate distinct signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.